molecular formula C19H12FNO3S2 B2721831 C19H12Fno3S2 CAS No. 1260654-05-4

C19H12Fno3S2

Cat. No. B2721831
CAS RN: 1260654-05-4
M. Wt: 385.43
InChI Key: KLWJRRIGFKCMML-UHFFFAOYSA-N
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Description

C19H12Fno3S2, also known as Flumazenil, is a benzodiazepine antagonist that has been extensively studied for its potential therapeutic applications. Flumazenil is a selective antagonist of the benzodiazepine receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.

Mechanism of Action

C19H12Fno3S2 works by binding to the benzodiazepine receptor and blocking the effects of benzodiazepines. The benzodiazepine receptor is a GABA-A receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. C19H12Fno3S2 competes with benzodiazepines for binding to the receptor and blocks their effects, resulting in a reversal of sedation and anxiety.
Biochemical and Physiological Effects
C19H12Fno3S2 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which may be responsible for its cognitive-enhancing effects. C19H12Fno3S2 has also been shown to increase the release of dopamine in the striatum, which may be responsible for its antidepressant effects.

Advantages and Limitations for Lab Experiments

C19H12Fno3S2 has a number of advantages as a research tool. It is a highly selective antagonist of the benzodiazepine receptor, which makes it a useful tool for studying the role of the benzodiazepine receptor in various physiological and pathological processes. C19H12Fno3S2 is also relatively safe and well-tolerated, which makes it a useful tool for studying the effects of benzodiazepines in humans.
However, C19H12Fno3S2 also has some limitations as a research tool. It has a relatively short half-life, which makes it difficult to use in long-term studies. C19H12Fno3S2 is also relatively expensive, which can limit its use in some research settings.

Future Directions

There are a number of potential future directions for research on C19H12Fno3S2. One area of interest is the potential use of C19H12Fno3S2 as a treatment for Alzheimer's disease. C19H12Fno3S2 has been shown to improve cognitive function in animal models of Alzheimer's disease, and there is some evidence to suggest that it may be effective in humans as well.
Another area of interest is the potential use of C19H12Fno3S2 as a treatment for depression. C19H12Fno3S2 has been shown to have antidepressant effects in animal models, and there is some evidence to suggest that it may be effective in humans as well.
Finally, there is interest in developing new benzodiazepine antagonists that are more selective and have longer half-lives than C19H12Fno3S2. These new compounds could be useful tools for studying the role of the benzodiazepine receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of C19H12Fno3S2 involves the reaction of 7-fluoro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one with 2-amino-5-methylthiazole-4-carboxylic acid. The reaction is catalyzed by triethylamine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The resulting product is then purified by column chromatography to obtain C19H12Fno3S2 in pure form.

Scientific Research Applications

C19H12Fno3S2 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reversing the sedative and anxiolytic effects of benzodiazepines, making it a useful tool in the management of benzodiazepine overdose. C19H12Fno3S2 has also been studied for its potential as a treatment for various neurological and psychiatric disorders, including anxiety disorders, depression, and Alzheimer's disease.

properties

IUPAC Name

11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO3S2/c20-10-7-5-9(6-8-10)15-14-13(16-17(25-15)21-19(23)26-16)11-3-1-2-4-12(11)24-18(14)22/h1-8,13-15H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWJRRIGFKCMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(C(SC4=C3SC(=O)N4)C5=CC=C(C=C5)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C19H12Fno3S2

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